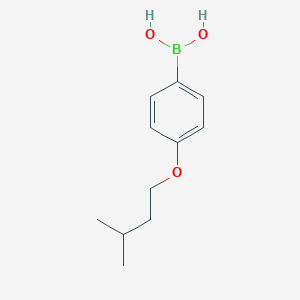

(4-(Isopentyloxy)phenyl)boronic acid

Descripción

Evolution of Organoboron Chemistry in Synthetic Transformations

The field of organoboron chemistry, which encompasses the study of compounds containing a carbon-boron bond, has undergone a remarkable evolution since its early days. numberanalytics.comwikipedia.org While the first organoboron compound was synthesized in the early 20th century, the field gained significant momentum in the mid-20th century, largely due to the pioneering work of Herbert C. Brown. numberanalytics.comethernet.edu.et His discovery of the hydroboration reaction, a process that allows for the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, revolutionized synthetic chemistry and earned him the Nobel Prize in Chemistry in 1979. ethernet.edu.etthieme.de This breakthrough provided a straightforward and highly selective method for preparing organoboranes, which could then be converted into a wide array of functional groups. wikipedia.org

Further significant advancements came with the development of transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, developed by Akira Suzuki and Norio Miyaura, stands out as one of the most powerful and widely used reactions in this class. numberanalytics.comethernet.edu.etnumberanalytics.com This reaction, which involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst, has become a go-to method for forming carbon-carbon bonds. numberanalytics.commdpi.com The impact of this and other related reactions, such as the Chan-Lam coupling, has been so profound that they are now integral to the synthesis of numerous commercial products, particularly in the pharmaceutical industry. wikipedia.orgthieme.de

Significance of Arylboronic Acid Scaffolds in Contemporary Organic Synthesis

Arylboronic acids, a specific class of organoboron compounds with the general structure Ar-B(OH)₂, have emerged as particularly valuable reagents in contemporary organic synthesis. researchgate.net Their significance stems from a combination of desirable properties:

Stability and Handling: Compared to many other organometallic reagents, arylboronic acids are generally stable, often appearing as crystalline solids that can be handled in the air. researchgate.netnih.gov This stability simplifies their storage and use in the laboratory.

Functional Group Tolerance: A key advantage of arylboronic acids is their compatibility with a wide range of functional groups. mdpi.com This allows for their use in the later stages of a complex synthesis without the need for extensive protecting group strategies.

Versatility in Reactions: While best known for their role in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures, the utility of arylboronic acids extends to C-N, C-O, and C-S bond-forming reactions. researchgate.netresearchgate.net More recently, it has been recognized that arylboronic acids can also serve as precursors to aryl radicals, opening up new avenues for chemical transformations. rsc.orgnih.gov

Applications in Diverse Fields: The scaffolds derived from arylboronic acids are prevalent in numerous biologically active molecules and functional materials. They are crucial intermediates in the synthesis of pharmaceuticals, including anticancer and antiviral agents. numberanalytics.comnumberanalytics.com Furthermore, their unique electronic and structural properties have led to their use in the development of new materials with applications in sensors, diagnostics, and supramolecular chemistry. researchgate.netrsc.org

The properties of arylboronic acids can be finely tuned by altering the substituents on the aromatic ring, which in turn influences their reactivity and physical characteristics. researchgate.net

Contextualizing (4-(Isopentyloxy)phenyl)boronic Acid within Substituted Phenylboronic Acid Chemistry

This compound is a member of the extensive family of substituted phenylboronic acids. Its structure features a phenylboronic acid core with an isopentyloxy group (-OCH₂CH₂CH(CH₃)₂) at the para-position. This substitution pattern places it within the category of ether-substituted phenylboronic acids, which are of significant interest in organic synthesis.

The presence of the isopentyloxy group, a relatively bulky and electron-donating ether linkage, can influence the compound's properties and reactivity in several ways. The electron-donating nature of the alkoxy group can affect the electronic properties of the boronic acid moiety, potentially influencing its reactivity in cross-coupling reactions. The steric bulk of the isopentyloxy group might also play a role in directing the outcome of certain reactions.

Like other arylboronic acids, this compound is primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions to introduce the 4-(isopentyloxy)phenyl motif into more complex molecules. This particular structural unit may be of interest in medicinal chemistry and materials science, where the lipophilic and flexible nature of the isopentyloxy chain can be exploited to modify the properties of a target molecule, such as its solubility, binding affinity, or liquid crystalline behavior.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | (4-(3-Methylbutoxy)phenyl)boronic acid |

| Molecular Formula | C₁₁H₁₇BO₃ |

| Molecular Weight | 208.06 g/mol |

| CAS Number | 164669-32-9 |

| Appearance | White to off-white powder |

| Melting Point | 125-130 °C |

The synthesis of this compound typically follows established methods for the preparation of arylboronic acids. A common route involves the reaction of a Grignard reagent, formed from 1-bromo-4-(isopentyloxy)benzene, with a trialkyl borate (B1201080) followed by acidic hydrolysis. wikipedia.orgwiley-vch.de

Structure

2D Structure

Propiedades

IUPAC Name |

[4-(3-methylbutoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZCFXNTJZWRPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584774 | |

| Record name | [4-(3-Methylbutoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198156-69-2 | |

| Record name | [4-(3-Methylbutoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Functionalization of 4 Isopentyloxy Phenyl Boronic Acid

Novel Approaches for the Direct Borylation of Aryl Halides Towards (4-(Isopentyloxy)phenyl)boronic Acid Precursors

The most prevalent method for synthesizing arylboronic acids is the metal-catalyzed cross-coupling reaction between an aryl halide and a boron-containing reagent, a process known as the Miyaura-Ishiyama borylation. beilstein-journals.org This approach is highly valued for its functional group tolerance and is a direct route to precursors of this compound, starting from an appropriate aryl halide such as 1-bromo-4-(isopentyloxy)benzene.

The core of this transformation involves the oxidative addition of a palladium(0) catalyst to the aryl halide, followed by transmetalation with a diboron (B99234) reagent and subsequent reductive elimination to yield the arylboronate ester. libretexts.orgacsgcipr.org The choice of catalyst, ligand, base, and boron source is critical for achieving high efficiency and yield. acsgcipr.orgorganic-chemistry.org

Recent advancements have focused on developing highly active catalytic systems that can function at low catalyst loadings and with shorter reaction times. nih.gov For instance, the use of specialized phosphine (B1218219) ligands like SPhos has enabled the efficient borylation of a wide range of aryl chlorides, bromides, and iodides using pinacol (B44631) borane, an atom-economical boron source. nih.gov Another key development is the direct synthesis of arylboronic acids from aryl chlorides using tetrahydroxydiboron (B82485), which avoids the need for intermediate ester isolation. organic-chemistry.orgresearchgate.net

The reaction conditions for these borylations have been extensively optimized. Palladium-based catalysts are common, but systems using other transition metals like nickel and copper have also been explored. rsc.org The selection of the base is also crucial to prevent side reactions, such as the competing Suzuki coupling. organic-chemistry.org

| Catalyst/Ligand System | Boron Reagent | Substrate | Key Features |

| PdCl₂(CH₃CN)₂ / SPhos | Pinacol borane | Aryl iodides, bromides, and chlorides | Highly efficient for a broad range of substrates, including heteroaryl halides, with low catalyst loadings and short reaction times. nih.gov |

| Pd(dba)₂ / XPhos | Bis(pinacolato)diboron | Aryl chlorides | Effective for more challenging aryl chloride substrates. beilstein-journals.org |

| Palladium-based catalysts | Tetrahydroxydiboron (B₂(OH)₄) | Aryl chlorides | Allows for direct synthesis of arylboronic acids, which can be converted in situ to other derivatives without isolation. organic-chemistry.orgresearchgate.net |

| Pd₂dba₃ / XPhos / PEG-2000 | Bis(pinacolato)diboron | Aryl chlorides | Recyclable catalytic system, enhancing the green profile of the synthesis. organic-chemistry.org |

Stereoselective Synthesis of this compound Derivatives

While this compound itself is achiral, its derivatives can be synthesized stereoselectively to be used as chiral building blocks or catalysts in asymmetric synthesis. This is typically achieved by reacting the boronic acid with a chiral auxiliary, most commonly a chiral diol, to form a chiral boronic ester. sciforum.net

The formation of these esters is an equilibrium process, often driven to completion by removing the water formed during the reaction. sciforum.netresearchgate.net Tartaric acid and its esters (e.g., dimethyl tartrate, dibenzyl tartrate) are widely used chiral diols for this purpose. sciforum.net The resulting tartrate-derived boronic esters can act as chiral Lewis acids in a variety of asymmetric transformations, including aldol (B89426) reactions, Diels-Alder reactions, and ketone reductions. sciforum.net

Another common strategy involves using pinanediol as a chiral auxiliary. For example, in the synthesis of β-aminoboronic acid derivatives, a substituted pinanediol boronic ester can undergo Matteson homologation to introduce a stereocenter adjacent to the boron atom. nih.gov The pinanediol group can later be removed via transesterification or hydrolysis to yield the chiral boronic acid derivative. nih.gov

| Chiral Auxiliary | Reaction Type | Product Class | Synthetic Utility |

| Tartrate derivatives | Esterification | Chiral tartrate boronic esters | Chiral Lewis acid catalysts for asymmetric synthesis. sciforum.net |

| (+)-Pinanediol | Transesterification/Homologation | Chiral α-chloro or α-amino boronic esters | Intermediates for the synthesis of peptidyl boronic acids and other chiral boron-containing compounds. nih.gov |

| Chiral Salen Ligands | Complexation | Tetra-coordinated chiral boronate complexes | Potential applications in asymmetric catalysis. researchgate.net |

Green Chemistry Principles in the Production of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies have been developed to align with these principles.

One significant advancement is the use of mechanochemistry, where reactions are carried out in a ball mill in the solid state. beilstein-journals.org This approach can dramatically reduce or eliminate the need for large quantities of organic solvents, which are often hazardous and difficult to recycle. Solid-state borylation of aryl halides has been shown to proceed rapidly and in high yields, with all operations performed in the air, thus avoiding the need for inert atmosphere techniques like Schlenk lines or glove boxes. beilstein-journals.org

Another green strategy is the development of catalytic systems that can operate in environmentally benign solvents like water or be recycled and reused. organic-chemistry.orgarkat-usa.org For example, a recyclable system using palladium acetate (B1210297) (Pd(OAc)₂), XPhos as the ligand, and polyethylene (B3416737) glycol (PEG-2000) as a recoverable solvent phase has been successfully applied to the borylation of aryl chlorides. organic-chemistry.org Similarly, one-pot, multi-component syntheses performed under microwave irradiation in aqueous ethanol (B145695) represent a green method for generating complex boron heterocycles. nih.gov The use of boronic acids themselves can also contribute to greener processes, such as acting as phase-transfer reagents to facilitate reactions in nonpolar solvents, followed by a simple aqueous workup to remove the boronic acid. rsc.org

| Green Chemistry Approach | Methodology | Key Advantages |

| Mechanochemistry | Solid-state borylation via ball milling. beilstein-journals.org | Solvent-free, rapid reaction times, operational simplicity (no inert atmosphere required). beilstein-journals.org |

| Recyclable Catalysis | Use of a Pd₂dba₃/XPhos/PEG-2000 system. organic-chemistry.org | Catalyst and solvent phase can be recovered and reused, reducing waste. organic-chemistry.org |

| Aqueous Synthesis | Borylation or subsequent coupling reactions performed in water. organic-chemistry.orgarkat-usa.org | Reduces reliance on volatile organic solvents, improves safety profile. organic-chemistry.orgarkat-usa.org |

| Microwave-Assisted Synthesis | One-pot, multi-component reactions under microwave irradiation in green solvents (e.g., EtOH/H₂O). nih.gov | High yields, short reaction times, reduced energy consumption. nih.gov |

| Direct Synthesis from Stable Reagents | Using tetrahydroxydiboron (B₂(OH)₄) with bench-stable catalysts. organic-chemistry.org | Avoids the use of anhydrous solvents and highly reactive organometallic reagents. organic-chemistry.org |

Cascade and One-Pot Synthesis Strategies for this compound

Cascade and one-pot reactions are highly efficient synthetic strategies that combine multiple reaction steps into a single operation without isolating intermediates. This approach saves time, resources, and reduces waste. This compound can be either synthesized in a one-pot sequence or used as a key component in subsequent one-pot transformations to build molecular complexity rapidly.

A prime example is the two-step, one-pot sequence combining the borylation of an aryl chloride with a subsequent Suzuki-Miyaura cross-coupling reaction. organic-chemistry.org In this strategy, the arylboronic acid is generated in situ from the corresponding aryl chloride and tetrahydroxydiboron, and then a second aryl halide and additional catalyst are added to the same vessel to form a biaryl product. organic-chemistry.org

Furthermore, this compound can participate as a nucleophilic partner in various one-pot, multi-component reactions. For instance, three-component Mannich-type reactions involving an aldehyde, an amine, and a ketone can be catalyzed by phenylboronic acid, suggesting that this compound could play a similar catalytic or reactant role. researchgate.net More complex cascade reactions, such as the one-pot, three-component synthesis of bridgehead boron heterocycles from anthranilic acids, salicylaldehydes, and arylboronic acids, demonstrate the power of this approach to generate structurally diverse molecules efficiently. nih.gov These methods provide a direct pathway to complex structures that would otherwise require lengthy, multi-step syntheses. rsc.orgresearchgate.net

| One-Pot Strategy | Description | Resulting Product Class |

| Borylation/Suzuki-Miyaura Coupling | In situ generation of arylboronic acid from an aryl chloride, followed by cross-coupling with a second aryl halide. organic-chemistry.org | Biaryls |

| Multi-Component Reaction (Mannich-type) | Phenylboronic acid-catalyzed reaction of a ketone, aldehyde, and amine. researchgate.net | β-Amino carbonyl compounds |

| Multi-Component Cascade Reaction | Reaction of anthranilic acids, salicylaldehydes, and arylboronic acids under microwave irradiation. nih.gov | Bridgehead bicyclo[4.4.0]boron heterocycles |

| Ligand-Promoted Disproportionation | Metal-free synthesis using boronic acids in the presence of a bidentate ligand and a base. nih.gov | Four-coordinate organoboron compounds |

Reactivity and Mechanistic Investigations of 4 Isopentyloxy Phenyl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions Involving (4-(Isopentyloxy)phenyl)boronic Acid

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. libretexts.org this compound is a valuable coupling partner in these reactions, owing to the presence of the reactive boronic acid moiety.

Suzuki-Miyaura Coupling with Diverse Electrophiles

This compound readily participates in Suzuki-Miyaura coupling reactions with a wide array of electrophiles, including aryl halides, vinyl halides, and triflates. The isopentyloxy group, an electron-donating substituent, can influence the reactivity of the boronic acid and the properties of the resulting biaryl products. The general scheme for this reaction involves the palladium-catalyzed coupling of the boronic acid with an organic halide (R-X), where R is an aryl, vinyl, or other organic group, and X is a halide (I, Br, Cl) or triflate. youtube.com

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base. youtube.com The base is crucial for the activation of the boronic acid, facilitating the transmetalation step. youtube.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

| Electrophile | Catalyst | Base | Solvent | Product | Yield (%) |

| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4-Methoxy-4'-(isopentyloxy)biphenyl | High |

| 1-Iodonaphthalene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 1-(4-(Isopentyloxy)phenyl)naphthalene | Good |

| Vinyl bromide | PdCl₂(dppf) | Na₂CO₃ | THF/Water | 1-(Isopentyloxy)-4-vinylbenzene | Moderate-High |

Note: This table is illustrative and based on general principles of Suzuki-Miyaura reactions. Specific yields and conditions would be dependent on the detailed experimental procedure.

Mechanistic Insights into Transmetalation and Reductive Elimination Steps

The mechanism of the Suzuki-Miyaura coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate, [R-Pd-X].

Transmetalation: This is a critical step where the organic group from the boronic acid is transferred to the palladium center. The base activates the boronic acid to form a boronate species, [Ar-B(OH)₃]⁻, which is more nucleophilic and readily undergoes transmetalation with the [R-Pd-X] complex to form a new diorganopalladium(II) intermediate, [R-Pd-Ar]. youtube.com The exact nature of the transmetalation intermediate can vary, with evidence suggesting the formation of Pd-O-B linkages. illinois.edunih.gov The rate of this step can be influenced by the electronic properties of the boronic acid; the electron-donating isopentyloxy group in this compound is expected to facilitate this process.

Reductive Elimination: The diorganopalladium(II) intermediate, [R-Pd-Ar], undergoes reductive elimination to form the final cross-coupled product (R-Ar) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle. illinois.edu

Kinetic studies on related systems have shown that the reductive elimination step can be influenced by the nature of the phosphine ligands and the electronic character of the coupling partners. illinois.edu

Rhodium and Copper-Catalyzed Transformations Utilizing this compound

Beyond palladium catalysis, this compound can also be employed in transformations catalyzed by other transition metals, such as rhodium and copper.

Rhodium complexes are known to catalyze the 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds, a reaction known as the conjugate addition or Michael addition. rsc.org In this reaction, the rhodium catalyst activates the boronic acid, which then adds to the electron-deficient double bond of the enone or enoate. The isopentyloxy group, being electron-donating, can influence the nucleophilicity of the aryl group and potentially the efficiency of the addition. The mechanism is believed to involve the formation of an aryl-rhodium species, which then undergoes insertion of the activated alkene. lookchem.com

Copper-catalyzed reactions of boronic acids have also gained prominence, particularly for the formation of carbon-heteroatom bonds (Chan-Lam coupling) and for homocoupling reactions. nih.govmdpi.com this compound can undergo copper-catalyzed homocoupling to produce 4,4'-bis(isopentyloxy)biphenyl. This reaction typically proceeds in the presence of a copper salt and an oxidant. nih.gov Mechanistic studies suggest that the reaction involves the transmetalation of the aryl group from boron to copper. nih.gov

Lewis Acidic Properties and Interactions of this compound

Boronic acids are known to be Lewis acids due to the empty p-orbital on the boron atom. nih.govsdu.dkresearchgate.net This Lewis acidity allows them to interact with Lewis bases, such as hydroxide (B78521) ions, to form tetrahedral boronate species. nih.govsdu.dkresearchgate.net The Lewis acidity of an arylboronic acid is influenced by the substituents on the aromatic ring. The electron-donating isopentyloxy group at the para position of this compound would be expected to decrease its Lewis acidity compared to unsubstituted phenylboronic acid by increasing the electron density on the boron atom.

This Lewis acidity is fundamental to its role in the Suzuki-Miyaura reaction, where the formation of the boronate is a key step in the transmetalation process. youtube.com Furthermore, boronic acids can act as Brønsted acids through hydrogen bonding interactions involving their hydroxyl groups. acs.org

Oxidative and Reductive Reactivity Profiles of this compound

Arylboronic acids can undergo oxidative hydroxylation to form phenols. This transformation can be achieved using various oxidizing agents. For example, photoredox catalysis using visible light in the presence of an oxidant can efficiently convert arylboronic acids to the corresponding phenols. nih.gov Therefore, this compound could be converted to 4-(isopentyloxy)phenol under appropriate oxidative conditions.

Studies on Hydrogen Bonding and Intermolecular Interactions of this compound

The hydroxyl groups of boronic acids are capable of forming hydrogen bonds, both as donors and acceptors. researchgate.netacs.org These hydrogen bonding interactions can lead to the formation of dimeric or polymeric structures in the solid state. In the case of this compound, the isopentyloxy group can also participate in intermolecular interactions, such as van der Waals forces, which can influence the crystal packing.

The ability of boronic acids to engage in hydrogen bonding is also crucial in their interactions with biological molecules, such as proteins and carbohydrates. nih.gov The formation of boronate esters with diols is a key interaction that is exploited in the design of sensors and therapeutics. nih.gov The isopentyloxy group, with its hydrophobic character, could also contribute to non-covalent interactions within biological systems.

Applications of 4 Isopentyloxy Phenyl Boronic Acid in Advanced Chemical Synthesis

Role in Complex Molecule Synthesis and Natural Product Derivatization

Arylboronic acids are foundational reagents in modern organic chemistry, most notably for their use in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is a powerful tool for constructing biaryl scaffolds, which are common motifs in pharmaceuticals, agrochemicals, and functional materials. nih.gov

(4-(Isopentyloxy)phenyl)boronic acid can serve as the organoboron partner in these reactions, coupling with a variety of aryl or vinyl halides and triflates. The isopentyloxy group (–O-CH₂CH₂CH(CH₃)₂) provides steric bulk and increased lipophilicity compared to smaller alkoxy groups. This can influence the reaction's kinetics, solubility of intermediates, and the properties of the final product. While specific, documented syntheses of complex molecules or derivatizations of natural products using this exact boronic acid are not prevalent in current literature, its utility can be inferred. For instance, it could be employed in the late-stage functionalization of a complex halogenated natural product to introduce a bulky, lipophilic aromatic moiety, potentially altering the parent molecule's biological activity or pharmacokinetic profile.

Table 1: Potential Suzuki-Miyaura Coupling Reactions

| Coupling Partner (Aryl/Vinyl Halide) | Expected Product Structure | Potential Application Area |

|---|---|---|

| 4-Bromopyridine | 4-(4-(Isopentyloxy)phenyl)pyridine | Pharmaceuticals, Ligand Synthesis |

| 1-Iodo-3-nitrobenzene | 4-(Isopentyloxy)-3'-nitro-1,1'-biphenyl | Organic Electronics, Dyes |

| Methyl 4-bromobenzoate | Methyl 4'-(isopentyloxy)-[1,1'-biphenyl]-4-carboxylate | Liquid Crystals, Polymer Monomers |

As a Versatile Building Block in Materials Science

The unique combination of a reactive boronic acid group and a flexible, lipophilic isopentyloxy tail makes this compound an intriguing candidate for materials science applications.

Polymer Chemistry and Functional Material Design

Phenylboronic acid-containing polymers have attracted significant attention as "smart" materials that can respond to stimuli, particularly the presence of diols like sugars. researchgate.net While polymers incorporating the this compound unit are not yet described in detail, this monomer could be used to synthesize functional polymers via several routes. For example, it could be incorporated into condensation polymers or used in Suzuki polycondensation to create conjugated polymers. The isopentyloxy side chain would be expected to enhance the solubility of the resulting polymers in organic solvents and influence their thermal properties and morphology in the solid state.

Self-Assembled Structures and Supramolecular Architectures

Boronic acids are known to form self-assembled structures through the formation of cyclic boroxine anhydrides or through hydrogen-bonding interactions. researchgate.netbath.ac.uk The presence of the relatively long and flexible isopentyloxy group could promote the formation of liquid crystalline phases. In such systems, the rigid phenylboronic acid core would form the mesogenic unit, while the isopentyloxy tail would provide the necessary fluidity and steric interactions to drive the formation of ordered phases like nematic or smectic phases. These materials could have applications in displays and sensors. The reversible covalent interaction of the boronic acid moiety with diols is a key feature that allows for the construction of dynamic and self-healing supramolecular systems. bath.ac.uk

Exploration in Medicinal Chemistry and Drug Discovery Platforms

The boronic acid functional group is a recognized pharmacophore, and its incorporation into drug candidates has seen a significant rise, leading to several approved drugs. nih.gov The phenylboronic acid scaffold is particularly valuable for its ability to engage in various biological interactions.

Design and Synthesis of Bioactive Analogs Incorporating the Isopentyloxy Phenylboronic Acid Moiety

While this compound itself has not been reported as a bioactive agent, the "4-(isopentyloxy)phenyl" moiety is a key feature in recently developed potent bioactive molecules. A 2024 study identified a series of 4-(isopentyloxy)-3-nitrobenzamide derivatives as highly effective inhibitors of xanthine oxidase (XO), an enzyme implicated in hyperuricemia and gout. nih.govbohrium.com

In this research, scientists moved away from a problematic anthraquinone scaffold to explore simpler structures. Through systematic optimization, they discovered that the isopentyloxy group at the 4-position of the phenyl ring was crucial for high potency. The lead compound from this series, 4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide (6k) , demonstrated exceptional inhibitory activity against xanthine oxidase. nih.gov

Table 2: Key Data for Xanthine Oxidase Inhibitor 6k

| Metric | Value | Significance |

|---|---|---|

| IC₅₀ | 0.13 μM | Indicates high potency of enzyme inhibition. nih.gov |

| Ligand Efficiency (LE) | 0.41 | Shows efficient binding relative to the size of the molecule. nih.gov |

| Lipophilic Ligand Efficiency (LLE) | 3.73 | Demonstrates a good balance of potency and lipophilicity, a key drug-like property. nih.gov |

| In Vivo Activity | Significantly reduced serum uric acid in rats | Confirms biological effect in a relevant animal model. nih.gov |

This discovery highlights the importance of the 4-(isopentyloxy)phenyl scaffold in designing targeted inhibitors. This compound represents a key starting material or building block that could be used to synthesize a wide array of similar bioactive analogs, where the boronic acid itself could act as a bioisostere for other functional groups or as a reactive handle for further chemical modification. nih.govbohrium.com

Development of Targeted Probes and Diagnostic Agents

Phenylboronic acids are widely used in the development of fluorescent probes and other diagnostic agents. Their ability to reversibly bind with 1,2- and 1,3-diols makes them excellent tools for detecting saccharides, which are overexpressed on the surface of many cancer cells in the form of sialic acid. This interaction can be used to create cancer-targeting imaging agents. rsc.org

Furthermore, the boronic acid group is reactive towards reactive oxygen species (ROS) like hydrogen peroxide and peroxynitrite. This reactivity has been exploited to design "turn-on" fluorescent probes that become fluorescent only after reacting with these specific ROS, allowing for the imaging of oxidative stress in cells. While no specific probes have been reported using this compound, its structure is amenable to such applications. The isopentyloxy group could be used to tune the probe's solubility and localization within cellular membranes, potentially leading to more effective diagnostic tools for diseases associated with oxidative stress.

Utilization in Analytical Chemistry and Sensor Development

Phenylboronic acids are a versatile class of molecules in analytical chemistry, primarily due to the unique ability of the boronic acid group to form reversible covalent bonds with cis-1,2- and -1,3-diols. This interaction is the foundation for their use in developing selective sensors and separation methods for a wide range of biologically and environmentally important molecules that contain diol functionalities, such as carbohydrates, glycoproteins, and catecholamines. researchgate.netresearchgate.nettandfonline.com The phenyl ring of these compounds can be functionalized with various substituents to modulate their binding affinity, selectivity, and signaling properties.

The development of chemo- and biosensors based on phenylboronic acids hinges on the conversion of a molecular recognition event (binding to a diol) into a measurable signal. This is typically achieved by incorporating a signal-transducing element, such as a fluorophore or an electroactive group, into the phenylboronic acid structure. researchgate.net

Fluorescence-Based Sensing:

One common strategy involves the synthesis of fluorescent phenylboronic acids. The binding of a diol-containing analyte to the boronic acid can alter the electronic properties of the molecule, leading to a change in its fluorescence intensity or wavelength. For instance, sensors have been designed where the nitrogen atom of an adjacent amine group interacts with the boron atom, quenching the fluorescence of a nearby fluorophore. Upon binding to a saccharide, this interaction is disrupted, leading to a "turn-on" fluorescence signal. acs.org

Electrochemical Sensing:

In electrochemical sensors, phenylboronic acids are often modified with redox-active moieties like ferrocene. The binding of a diol can shift the redox potential of the ferrocene unit, allowing for electrochemical detection of the analyte. researchgate.net Another approach is to immobilize phenylboronic acids on an electrode surface. The binding of charged analytes, such as sialic acids on cell surfaces, can alter the electrochemical impedance of the electrode, providing a label-free detection method.

The table below summarizes representative examples of phenylboronic acid-based sensors for various analytes. It is important to note that This compound is not featured in these examples due to a lack of specific research.

| Sensor Type | Phenylboronic Acid Derivative | Analyte | Principle of Detection |

| Fluorescent | Anthracene-based diboronic acid | Sialyl Lewis X | Fluorescence enhancement upon binding |

| Electrochemical | Ferrocene-modified phenylboronic acid | Glucose | Shift in redox potential |

| Colorimetric | Phenylboronic acid-functionalized gold nanoparticles | Glucose | Color change due to nanoparticle aggregation |

This table presents examples from the broader class of phenylboronic acids and does not include data for this compound.

In separation sciences, the principle of boronate affinity chromatography (BAC) is employed for the selective isolation and purification of compounds containing cis-diol groups. researchgate.nettandfonline.comnih.gov This technique utilizes a stationary phase that has been functionalized with phenylboronic acid moieties.

Boronate Affinity Chromatography (BAC):

The separation mechanism in BAC is based on the pH-dependent formation of cyclic boronate esters between the immobilized phenylboronic acid and the cis-diol of the analyte. nih.govrsc.org At alkaline pH (typically above the pKa of the boronic acid, around 8-9), the boronic acid is in its tetrahedral, anionic form, which readily reacts with diols. tandfonline.com Analytes containing cis-diols are thus retained on the column. Elution is typically achieved by lowering the pH, which protonates the boronic acid, disrupts the boronate ester complex, and releases the analyte. nih.gov

The selectivity of BAC can be influenced by the structure of the phenylboronic acid ligand. Electron-withdrawing groups on the phenyl ring can lower the pKa of the boronic acid, allowing for binding at more neutral pH values, which can be advantageous for the separation of sensitive biomolecules. tandfonline.com While the specific properties of the isopentyloxy group in This compound have not been studied in this context, its electron-donating nature would be expected to slightly increase the pKa relative to unsubstituted phenylboronic acid.

Stationary Phases in HPLC:

Beyond affinity chromatography, phenyl-based stationary phases are widely used in reverse-phase high-performance liquid chromatography (HPLC). These phases can provide unique selectivity for aromatic and unsaturated compounds through π-π interactions between the analyte and the phenyl rings of the stationary phase. While stationary phases specifically functionalized with This compound have not been reported, the general principle of using phenyl-containing ligands to modulate chromatographic separations is well-established.

The following table outlines the general parameters for boronate affinity chromatography.

| Parameter | Description | Typical Conditions |

| Stationary Phase | Solid support (e.g., silica, agarose) functionalized with a phenylboronic acid derivative. | m-Aminophenylboronic acid-agarose; 4-Vinylphenylboronic acid-silica |

| Binding Buffer | Alkaline pH to promote boronate ester formation. | pH 8-10, e.g., Tris-HCl, Glycine-NaOH |

| Elution Buffer | Acidic pH to dissociate the boronate ester complex. | pH 3-5, e.g., Acetate (B1210297) buffer, Formic acid |

| Target Analytes | Molecules containing cis-1,2- or -1,3-diol functionalities. | Glycoproteins, ribonucleosides, catechols, carbohydrates |

This table describes the general principles of boronate affinity chromatography and does not represent specific use of this compound.

Advanced Spectroscopic and Spectrometric Characterization of 4 Isopentyloxy Phenyl Boronic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of (4-(Isopentyloxy)phenyl)boronic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹¹B, a detailed picture of the chemical environment of each atom can be constructed.

Proton and Carbon-13 NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the hydrogen and carbon framework of the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each nucleus.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the isopentyloxy group are observed. The aromatic protons typically appear as doublets in the downfield region (around 7-8 ppm) due to their proximity to the electron-withdrawing boronic acid group. The protons of the isopentyloxy group exhibit characteristic multiplets in the upfield region.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The carbon atoms of the phenyl ring show resonances in the aromatic region (typically 110-160 ppm). The carbon attached to the boron atom (ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation. The signals for the carbons in the isopentyloxy chain appear in the aliphatic region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Phenylboronic Acid Derivatives

| Nucleus | Phenylboronic acid¹⁶ chemicalbook.comchemicalbook.com | 4-Bromophenylboronic acid³⁰ | 4-Formylphenylboronic acid²⁷ nih.govchemicalbook.com | 4-(Methylsulfonyl)phenylboronic acid²² |

| ¹H NMR (ppm) | ||||

| Aromatic H | 7.33-7.99 | 7.9-8.3 | ||

| ¹³C NMR (ppm) | ||||

| Aromatic C | 128.41-136.07 |

Boron-11 NMR Spectroscopy for Boronic Acid Species

Boron-11 (¹¹B) NMR spectroscopy is a powerful tool specifically for probing the environment of the boron atom in boronic acids. nsf.gov Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B being more commonly used due to its higher natural abundance and smaller nuclear quadrupole moment. nsf.gov

The chemical shift in ¹¹B NMR is highly sensitive to the hybridization state of the boron atom. nsf.govmdpi.com For trigonal planar (sp² hybridized) boronic acids, the ¹¹B chemical shift typically appears in the range of 27-33 ppm. nsf.gov Upon interaction with a diol or in a basic solution, the boron center can become tetrahedral (sp³ hybridized), resulting in a significant upfield shift to around 4-13 ppm. nsf.gov This technique is instrumental in studying the pKa of boronic acids and their binding with diols. nsf.govresearchgate.netresearchgate.net

2D NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY: This experiment correlates proton signals that are coupled to each other, typically on adjacent carbon atoms. This helps to trace the proton-proton networks within the isopentyloxy chain and the aromatic ring.

HSQC: This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon resonances based on their corresponding, and often more easily assigned, proton signals.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a fingerprint of the functional groups present.

Key vibrational modes for this compound include:

O-H stretching: A broad band in the high-frequency region of the IR spectrum (around 3200-3600 cm⁻¹) is characteristic of the hydroxyl groups of the boronic acid.

C-H stretching: Signals for aromatic and aliphatic C-H stretching are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

B-O stretching: The B-O stretching vibration typically appears in the region of 1315-1365 cm⁻¹. researchgate.net

Aromatic C=C stretching: These vibrations give rise to characteristic bands in the 1400-1600 cm⁻¹ region of both IR and Raman spectra. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) can also be employed to study the adsorption and orientation of phenylboronic acids on metallic surfaces. nih.govrsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and thus the molecular formula of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, it is possible to distinguish between compounds with the same nominal mass but different elemental formulas. This technique provides strong evidence for the identity of this compound. For instance, a study on related compounds demonstrated the use of HRMS to confirm the calculated molecular formula. raineslab.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. While a crystal structure for this compound was not found in the provided search results, analysis of related phenylboronic acid derivatives reveals common structural features. nih.gov

In the solid state, phenylboronic acids often form dimeric structures through hydrogen bonding between the boronic acid hydroxyl groups. wikipedia.org The molecule is generally planar, with some minor twisting around the C-B bond. wikipedia.org X-ray crystallography can precisely determine bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's three-dimensional architecture in the crystalline form. nih.gov

UV-Visible Spectroscopy and Fluorescence Studies of this compound and Its Adducts

The optical properties of this compound are of significant interest due to the dual functionality imparted by the phenylboronic acid moiety and the isopentyloxy group. The boronic acid group serves as a recognition site for diol-containing molecules, such as saccharides, while the isopentyloxy group enhances its solubility in organic solvents and can influence its electronic properties.

UV-Visible Absorption Characteristics

The UV-Visible absorption spectrum of phenylboronic acid derivatives is primarily governed by the π-π* transitions of the aromatic ring. The position and intensity of the absorption maxima (λmax) are sensitive to the nature of the substituents on the phenyl ring. For this compound, the electron-donating nature of the alkoxy group is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted phenylboronic acid.

While specific UV-Vis data for this compound is not extensively documented in publicly available literature, data from analogous 4-alkoxyphenylboronic acids and general principles of spectroscopy allow for an informed estimation. Phenylboronic acid itself typically exhibits an absorption maximum around 266 nm. The introduction of an alkoxy group at the para position generally leads to a red shift of this primary absorption band.

The interaction of this compound with diols, such as saccharides, leads to the formation of boronate esters. This conversion of the boron center from a trigonal planar sp² hybridized state to a tetrahedral sp³ hybridized state can significantly alter the electronic structure of the phenyl ring, resulting in observable changes in the UV-Vis spectrum. These changes, often in the form of a shift in λmax or a change in molar absorptivity, form the basis for colorimetric sensing of saccharides.

Table 1: Representative UV-Visible Absorption Data for Phenylboronic Acid Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Phenylboronic Acid | Phosphate Buffer | 266 | Not Reported |

| 4-Alkoxyphenylboronic Acid (General) | Various | ~270-280 | Not Reported |

Note: The data in this table is based on typical values for the class of compounds and may not represent the exact values for this compound.

Fluorescence Spectroscopy: A Deeper Look into Molecular Interactions

Fluorescence spectroscopy offers a highly sensitive method to study the interactions of this compound. The intrinsic fluorescence of the phenylboronic acid moiety can be modulated by its chemical environment and its binding to other molecules.

The fluorescence of phenylboronic acid and its derivatives is often weak. However, upon binding with diols to form boronate esters, a significant enhancement or quenching of the fluorescence intensity can be observed. This phenomenon, known as chelation-enhanced fluorescence (CHEF) or chelation-quenched fluorescence (CHEQ), is a powerful tool for developing fluorescent sensors.

The formation of an adduct with a saccharide can restrict the intramolecular rotation of the C-B bond, leading to a more rigid structure and, consequently, an increase in fluorescence quantum yield. Conversely, the change in the electronic nature of the boron atom upon esterification can also lead to fluorescence quenching through photoinduced electron transfer (PET) mechanisms.

The study of stilbene (B7821643) derivatives containing a boronic acid group has shown that the interaction with saccharides can lead to a decrease in fluorescence intensity. nih.gov This is attributed to the formation of the anionic form of the boronic acid upon complexation, which can act as a quencher. nih.gov

Table 2: Representative Fluorescence Data for Phenylboronic Acid Derivatives and Their Adducts

| Compound/Adduct | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Stokes Shift (nm) |

| Phenylboronic Acid | 266 | ~296 | Low | 30 |

| Phenylboronic Acid-Saccharide Adduct | ~270 | Variable | Variable | Variable |

Note: This table presents generalized data for phenylboronic acid systems to illustrate the principles of fluorescence modulation. Specific values for this compound and its adducts require dedicated experimental investigation.

The pH of the medium plays a crucial role in the fluorescence behavior of phenylboronic acids. The equilibrium between the neutral boronic acid and the anionic boronate form is pH-dependent. The anionic form often exhibits different fluorescence properties compared to the neutral form, allowing for the development of pH-sensitive fluorescent probes.

Theoretical and Computational Studies of 4 Isopentyloxy Phenyl Boronic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are instrumental in dissecting the electronic architecture and predicting the chemical behavior of (4-(Isopentyloxy)phenyl)boronic acid. While specific computational studies on this exact molecule are not abundant in the literature, a wealth of information can be inferred from analyses of structurally similar 4-alkoxyphenylboronic acids.

The electronic character of a phenylboronic acid is heavily dictated by the nature of the substituent on its phenyl ring. The isopentyloxy group, situated at the para-position, functions as an electron-donating group (EDG). This is primarily due to the resonance effect, where the lone pairs of electrons on the ether oxygen are delocalized into the aromatic system. This influx of electron density significantly modulates the molecule's electronic distribution and its subsequent reactivity.

Molecular Orbital Analysis: A cornerstone of understanding chemical reactivity lies in the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 4-alkoxyphenylboronic acids, the HOMO is characteristically localized over the electron-rich phenyl ring and the ether oxygen atom. Conversely, the LUMO is predominantly centered on the empty p-orbital of the boron atom within the boronic acid functional group. wikipedia.org This orbital arrangement signifies that the substituted phenyl ring serves as the principal electron donor, while the boron center acts as the primary electron acceptor.

The energy difference between the HOMO and LUMO, termed the HOMO-LUMO gap (ΔE), is a critical parameter for gauging chemical reactivity, with a smaller gap generally correlating with higher reactivity. For example, computational studies on the analogous 4-ethoxyphenyl boronic acid have determined a HOMO-LUMO gap of about 5.23 eV. wikipedia.org It is anticipated that this compound would possess a comparable energy gap, suggesting a molecule that is stable yet sufficiently reactive to participate in a variety of chemical reactions.

Reactivity Descriptors: The acidity of boronic acids, quantified by their pKa values, is also sensitive to electronic effects. Electron-donating groups like the isopentyloxy moiety tend to increase the pKa, rendering the boronic acid less acidic in comparison to unsubstituted phenylboronic acid (pKa ≈ 8.83). nih.gov This is a consequence of the EDG increasing the electron density on the boron atom, thereby diminishing its Lewis acidity.

A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution across the molecule, highlighting regions prone to electrophilic or nucleophilic attack. For this compound, the MEP would display regions of negative potential (typically colored red or yellow) around the electronegative oxygen atoms of both the boronic acid and the ether linkage, marking them as sites for nucleophilic interaction. Conversely, areas of positive potential (blue) would be associated with the hydroxyl protons and the boron atom, indicating their electrophilic character.

Table 1: Calculated Electronic Properties of Analogous 4-Alkoxyphenylboronic Acids

| Property | 4-Methoxyphenylboronic acid nih.gov | 4-Ethoxyphenylboronic acid wikipedia.org | This compound (Predicted) |

|---|---|---|---|

| HOMO Energy | Not Available | Not Available | Predicted to be slightly higher than analogs due to the stronger electron-donating nature of the isopentyloxy group. |

| LUMO Energy | Not Available | Not Available | Expected to be similar to analogous compounds. |

| HOMO-LUMO Gap (ΔE) | ~5.4 eV (Estimated) | 5.23 eV | ~5.2-5.4 eV |

| pKa | Higher than phenylboronic acid | Higher than phenylboronic acid | Predicted to be higher than that of phenylboronic acid (pKa 8.83). |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-dependent behavior of molecules and their interactions with the surrounding environment. For this compound, MD simulations can illuminate its intermolecular interactions in various solvents and its tendency for self-organization.

In an aqueous medium, the boronic acid moiety can readily form hydrogen bonds with water molecules, utilizing its hydroxyl groups as donors and its oxygen atoms as acceptors. The isopentyloxy tail, being predominantly hydrophobic, will significantly influence the molecule's solvation profile and aggregation tendencies. MD simulations are adept at modeling these intricate solute-solvent interactions, yielding insights into the molecule's solubility and preferred conformations in polar environments.

A hallmark of boronic acids is their capacity to form dimeric or trimeric structures via intermolecular hydrogen bonding between the boronic acid groups. wikipedia.org In the solid state, for instance, phenylboronic acid exists as hydrogen-bonded dimeric units. wikipedia.org MD simulations can probe the stability and dynamics of such aggregates in solution. The presence of the bulky isopentyloxy group in this compound may introduce steric constraints that influence the formation and geometry of these assemblies.

Moreover, MD simulations are invaluable for investigating the interactions between this compound and biological macromolecules like proteins. By simulating the compound within a solvated protein system, researchers can observe the dynamics of the binding event, the stability of the resulting complex, and the role of intermediary water molecules. researchgate.net

Table 2: Potential Intermolecular Interactions of this compound Investigated by MD Simulations

| Interaction Type | Interacting Partner | Description | Significance |

|---|---|---|---|

| Hydrogen Bonding | Water, other boronic acid molecules, protein residues (e.g., Serine, Threonine) | Electrostatic attraction between the -B(OH)₂ group and polar entities. | Crucial for solubility, self-assembly, and binding to biological targets. |

| Hydrophobic Interactions | Non-polar solvents, other isopentyloxy groups, hydrophobic pockets in proteins | Interactions driven by the tendency of the isopentyloxy tail and phenyl ring to avoid aqueous environments. | Affects aggregation, membrane permeability, and binding affinity. |

| π-π Stacking | Other phenyl rings, aromatic residues in proteins (e.g., Phenylalanine, Tyrosine, Tryptophan) | Non-covalent interactions between parallel aromatic rings. | Contributes to the stability of self-assembled structures and protein-ligand complexes. |

| Covalent Bonding | Diols (e.g., sugars), Serine residues in enzymes | Formation of a reversible boronate ester linkage. | A key mechanism for enzyme inhibition and the basis for biosensor applications. researchgate.net |

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry provides robust methods for the prediction of spectroscopic parameters, which serve as a vital tool for the validation of molecular structures and the interpretation of experimental data. For this compound, its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be theoretically predicted.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be accurately calculated using approaches such as the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. nih.gov For this compound, these calculations would predict specific signals corresponding to the protons and carbons of the isopentyloxy chain, the aromatic ring, and the hydroxyl groups. The aromatic protons are expected to present as a pair of doublets, a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. The chemical shift of the boronic acid's hydroxyl protons is known to be highly sensitive to solvent conditions and concentration due to effects like hydrogen bonding and chemical exchange. researchgate.net

IR Spectroscopy: The vibrational frequencies that constitute an IR spectrum can also be computationally determined. These theoretical spectra aid in the assignment of experimental absorption bands to specific molecular vibrations. For this compound, key predicted vibrational modes would include the O-H stretch of the boronic acid (a characteristically broad band around 3200–3600 cm⁻¹), the B-O stretch (near 1350 cm⁻¹), the C-O stretch of the ether, and various C-H and C=C vibrations of the aromatic and aliphatic parts of the molecule. researchgate.netacademie-sciences.fr

Reaction Pathways: Theoretical calculations are also pivotal in mapping the potential energy surfaces of chemical reactions. This allows for the prediction of favorable reaction pathways and the calculation of activation barriers. A quintessential reaction of this compound is the Suzuki-Miyaura cross-coupling. nih.gov Computational models can simulate the individual steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—to provide a deeper understanding of the roles of the catalyst, base, and solvent. Another significant reaction is the formation of boronate esters with diols, a reversible covalent interaction that is fundamental to the application of boronic acids in chemical sensing and drug delivery. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Key Predicted Feature | Approximate Predicted Value/Region | Structural Information |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.0-8.0 ppm (two doublets) | Confirms the 1,4-disubstituted phenyl ring. |

| -OCH₂- Protons | δ ~4.0 ppm (triplet) | Identifies the protons adjacent to the ether oxygen. | |

| ¹³C NMR | Aromatic Carbons | δ 110-165 ppm | Represents the carbon framework of the benzene ring. |

| Boron-attached Carbon (C-B) | δ ~130-140 ppm | Pinpoints the carbon atom bonded to the boronic acid group. | |

| IR | O-H Stretch | ~3200-3600 cm⁻¹ (broad) | Indicates the presence of the B(OH)₂ group. academie-sciences.fr |

| B-O Stretch | ~1350 cm⁻¹ | A characteristic vibration of the boronic acid functionality. researchgate.net |

Docking and Molecular Modeling Studies for Biological Target Interactions

Molecular docking and modeling are indispensable in silico tools for predicting and analyzing the binding of a small molecule, such as this compound, to a biological macromolecule, most commonly a protein. These studies form a cornerstone of modern drug discovery by generating hypotheses regarding the binding mode, affinity, and specificity of a potential drug candidate.

Boronic acids are particularly renowned as inhibitors of serine proteases. nih.gov The boron atom can form a reversible covalent bond with the hydroxyl group of a serine residue within the enzyme's active site, effectively mimicking the tetrahedral transition state of peptide bond hydrolysis. Molecular docking simulations can be utilized to position this compound within the active site of a target protein. Docking algorithms explore numerous possible conformations and orientations of the ligand, ranking them based on a scoring function that approximates the binding affinity.

In the case of this compound, docking studies would likely investigate its interactions with various enzymes. The phenyl ring and the isopentyloxy tail are expected to engage in favorable hydrophobic and van der Waals interactions with non-polar amino acid residues in the binding pocket. The boronic acid group would be oriented to interact with key catalytic residues, most notably the catalytic serine. The output of a docking simulation is a three-dimensional model of the ligand-protein complex, which provides a detailed view of the crucial interactions, including hydrogen bonds, hydrophobic contacts, and the pivotal covalent bond with the active site.

Table 4: Hypothetical Docking Study Results for this compound with a Serine Protease

Future Directions and Emerging Research Avenues for 4 Isopentyloxy Phenyl Boronic Acid

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of arylboronic acids, including (4-(isopentyloxy)phenyl)boronic acid, is undergoing a significant transformation with the adoption of flow chemistry and automated platforms. researchgate.netnih.gov This technology offers substantial advantages over traditional batch processing, such as superior heat and mass transfer, enhanced safety, and improved process control. researchgate.net For reactions involving highly reactive intermediates like organolithium species, which are common in boronic acid synthesis, miniaturized flow set-ups provide a safer and more streamlined route. researchgate.netorganic-chemistry.org

Researchers have successfully developed simple, continuous flow systems for the synthesis of boronic acids on a multigram scale. organic-chemistry.orgorganic-chemistry.org These systems can achieve reaction times of less than a second and remarkable throughputs, demonstrating the potential for rapid, on-demand production of building blocks like this compound. nih.govorganic-chemistry.orgnovartis.com The integration of in-line analysis and purification tools into telescoped sequences further streamlines the manufacturing process. researchgate.net Flow microreactor systems not only enable the preparation of boronic esters bearing sensitive electrophilic functional groups but also allow for their immediate use in subsequent reactions, such as Suzuki-Miyaura cross-coupling, within a single, integrated flow. rsc.org This approach minimizes handling of unstable intermediates and can even eliminate the need for intentionally added bases in coupling reactions. rsc.org

The move towards Chemistry 4.0, which envisions miniaturized, modular, and autonomous synthesis, is heavily reliant on continuous flow technology. researchgate.net This will facilitate safer, more sustainable, and cost-effective production, making complex boronic acid derivatives more accessible for both research and industrial applications. researchgate.netorganic-chemistry.org The photocatalytic hydroxylation of arylboronic acids to phenols has also been successfully demonstrated in continuous flow photoreactors, showcasing the versatility of this technology for derivatization reactions. rsc.org

Table 1: Advantages of Flow Chemistry for Boronic Acid Synthesis

| Feature | Description | Benefit | Supporting Evidence |

| Rapid Synthesis | Reactions can be completed in seconds to minutes. | High throughput (e.g., 60 g/h) and on-demand production. | organic-chemistry.org, nih.gov |

| Enhanced Safety | Small reactor volumes minimize risks associated with exothermic reactions and reactive intermediates. | Safe handling of organolithium and other hazardous reagents. | researchgate.net |

| Improved Control | Precise control over temperature, pressure, and mixing. | Higher yields, purity, and reproducibility. | researchgate.net, organic-chemistry.org |

| Scalability | Processes can be scaled up by running the flow system for longer periods or using parallel reactors. | Facilitates transition from laboratory-scale research to industrial production. | researchgate.net, organic-chemistry.org |

| Process Integration | Allows for multi-step sequences (e.g., borylation followed by cross-coupling) in one continuous process. | Increased efficiency, reduced waste, and simplification of workflows. | rsc.org |

Exploration of Sustainable and Eco-Friendly Applications

The principles of green chemistry are increasingly influencing the synthesis and application of boronic acids. nih.gov Research is focused on developing more environmentally benign protocols that reduce waste, avoid hazardous solvents, and utilize renewable resources. nih.govresearchgate.net this compound, as a key building block, stands to benefit from these advancements, particularly in widely used reactions like the Suzuki-Miyaura coupling.

A significant area of development is the use of eco-friendly solvents. mdpi.com Bio-derived solvents, such as 2-MeTHF, have been successfully employed in Suzuki-Miyaura reactions, offering the advantage of being water-immiscible, which simplifies product isolation and reduces organic waste. rsc.orgresearchgate.net Lactic acid, another bio-based solvent, has been shown to be an efficient medium for the catalyst-free oxidation of arylboronic acids to phenols using aqueous hydrogen peroxide, a green oxidant. technion.ac.il This method tolerates a variety of functional groups and proceeds at room temperature. technion.ac.il

Furthermore, efforts are underway to conduct cross-coupling reactions in water, the greenest solvent, thereby eliminating the need for organic solvents entirely. nih.govresearchgate.net New technologies enable Suzuki-Miyaura couplings of MIDA boronates, which are stable precursors to boronic acids, to be run in water, often at room temperature, with E-factors approaching zero. nih.gov The development of protocols for the ipso-hydroxylation of arylboronic acids in ethanol (B145695) or water using simple oxidants like hydrogen peroxide or sodium sulfite (B76179) also represents a significant step towards greener synthesis of phenol (B47542) derivatives. researchgate.netrsc.org These methods are often scalable, rapid, and avoid the need for transition-metal catalysts and complex ligands. rsc.org

Table 2: Green Chemistry Approaches for Boronic Acid Reactions

| Approach | Reaction Type | Key Features | Advantages | Supporting Evidence |

| Bio-based Solvents | Suzuki-Miyaura Coupling | Use of 2-MeTHF as a renewable solvent. | Sustainable solvent source, easy product isolation. | rsc.org, researchgate.net |

| Aqueous Media | Suzuki-Miyaura Coupling | Water as the sole reaction medium. | Eliminates organic solvent waste, improves safety. | nih.gov |

| Catalyst-Free Oxidation | ipso-Hydroxylation | Lactic acid as a solvent with H₂O₂ as the oxidant. | Avoids metal catalysts, mild conditions, excellent yields. | technion.ac.il |

| Simplified Oxidation | ipso-Hydroxylation | H₂O₂/HBr in ethanol at room temperature. | Very rapid (1 minute), scalable, no chromatography needed. | rsc.org |

| Mild Oxidation | ipso-Hydroxylation | Sodium sulfite and oxygen in water. | Environmentally benign, inexpensive reagents, transition-metal-free. | researchgate.net |

Advancements in Biomedical Applications and Theranostics

Phenylboronic acids are at the forefront of innovation in biomedicine and theranostics—a field that combines diagnostics and therapeutics. thno.orgacs.org The unique ability of the boronic acid moiety to form reversible covalent bonds with 1,2- and 1,3-diols is central to these applications. acs.orgnih.gov This interaction allows for specific targeting of glycans, such as sialic acid, which are often overexpressed on the surface of cancer cells. thno.orgjapsonline.comjapsonline.com

This targeting capability is being harnessed to develop sophisticated drug delivery systems. nih.gov For instance, nanoparticles and polymers functionalized with phenylboronic acid derivatives can be designed to recognize and bind to tumor cells, enhancing the local concentration of anticancer drugs and reducing systemic toxicity. thno.orgjapsonline.comnih.gov These systems can also be engineered to be pH-responsive; the acidic microenvironment of tumors can trigger the release of a therapeutic payload from a boronic ester-based nanocarrier. nih.govmdpi.com The (4-(isopentyloxy)phenyl) group can be incorporated into these systems to modulate properties like hydrophobicity and carrier self-assembly.

In the realm of theranostics, boronic acids are being integrated into probes for bioimaging and sensing. nih.govmdpi.com By attaching a fluorescent tag, such as a naphthalimide, to a phenylboronic acid core, researchers can create sensors that light up in the presence of specific biological molecules or in response to changes in the cellular environment, like pH. nih.gov This allows for the visualization of boronic acid-containing agents within living cells, which is crucial for developing and validating targeted therapies. mdpi.com The development of boronic acid-functionalized materials for use as glucose sensors and in self-regulated insulin (B600854) delivery systems further highlights their biomedical potential. japsonline.commdpi.com

Table 3: Emerging Biomedical Applications of Phenylboronic Acid Derivatives

| Application Area | Mechanism | Potential Use | Key Advantages | Supporting Evidence |

| Targeted Drug Delivery | Binds to sialic acid on cancer cells. | Enhanced delivery of chemotherapy agents to tumors. | Increased efficacy, reduced side effects. | thno.org, japsonline.com |

| pH-Responsive Systems | Boronic ester linkage is sensitive to acidic pH. | Triggered drug release in the acidic tumor microenvironment. | Site-specific therapy. | nih.gov, mdpi.com |

| Theranostics | Combination of a targeting moiety (boronic acid) and an imaging agent (fluorophore). | Simultaneous diagnosis and therapy of cancer. | Real-time monitoring of drug delivery and therapeutic response. | thno.org, nih.gov |

| Biosensing | Reversible binding to diols (e.g., glucose). | Development of glucose sensors for diabetes management. | Continuous and responsive monitoring. | mdpi.com |

| Nucleic Acid Delivery | Binds to cell surface glycans to facilitate cell penetration. | Improved delivery of oligonucleotide-based drugs (ASOs, siRNAs). | Overcomes a key barrier in the development of nucleic acid therapies. | pitt.edu |

Computational Design of Novel this compound Derivatives with Enhanced Properties

Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery and optimization of new molecules. youtube.com For a compound like this compound, these methods offer a pathway to rationally design derivatives with enhanced properties tailored for specific applications, from medicine to materials science. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are a primary example. youtube.com By analyzing a series of related compounds, QSAR models can establish mathematical correlations between structural features (descriptors) and a specific activity, such as binding affinity to a biological target or reactivity in a chemical process. nih.govnih.gov For instance, a QSAR model could predict how modifications to the isopentyloxy chain or substitutions on the phenyl ring of this compound would affect its ability to inhibit a particular enzyme or its selectivity for a cancer cell receptor. nih.gov These predictive models allow researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. youtube.comyoutube.com

Beyond QSAR, more advanced techniques like Density Functional Theory (DFT) calculations are used to understand the electronic structure and reactivity of boronic acid derivatives at a fundamental level. researchgate.net This insight is crucial for designing molecules with specific properties, such as a lower pKa for stronger binding to diols at physiological pH. researchgate.net By combining large-scale virtual screening of potential derivatives with machine learning algorithms informed by DFT calculations, it is possible to search vast chemical spaces for novel compounds with optimal characteristics, such as selective binding to target sugars or enhanced catalytic activity. researchgate.net This in silico approach paves the way for the discovery of next-generation boronic acid derivatives with precisely engineered functions. nih.gov

Table 4: Computational Approaches for Designing Boronic Acid Derivatives

| Method | Principle | Application for this compound | Outcome | Supporting Evidence |

| 2D/3D-QSAR | Correlates chemical structure with biological activity or physical properties. | Predicting the inhibitory activity of derivatives against a therapeutic target. | Predictive models to guide the synthesis of more potent compounds. | nih.gov, nih.gov, imist.ma |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of features required for biological activity. | Designing derivatives that fit optimally into a receptor's binding site. | A 3D template for designing new molecules with high affinity. | nih.gov |

| Density Functional Theory (DFT) | Solves quantum mechanical equations to determine electronic structure and energy. | Calculating pKa values, reaction barriers, and binding energies. | Rationalizing reactivity and designing derivatives with tuned electronic properties. | researchgate.net |

| Virtual Screening & Machine Learning | Uses computational models to evaluate large libraries of virtual compounds. | Identifying novel derivatives with high predicted affinity for a specific target (e.g., a sugar or protein). | Rapid identification of promising lead compounds for experimental validation. | nih.gov, researchgate.net |

Q & A

Q. What are the standard synthetic routes for preparing (4-(Isopentyloxy)phenyl)boronic acid, and how do reaction conditions influence yield?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where aryl halides react with boronic acids in the presence of palladium catalysts. For example, analogous compounds (e.g., 4-(methylthio)phenyl boronic acid) are synthesized via coupling of aryl halides with bis(pinacolato)diboron under Pd catalysis . Key variables include:

- Catalyst system : Pd(OAc)₂ with ligands like SPhos or XPhos improves efficiency.

- Base : K₂CO₃ or Na₂CO₃ in aqueous/organic biphasic systems enhances coupling.

- Temperature : 80–100°C in solvents like THF or dioxane maximizes yield .

Yield optimization : Pre-activation of boronic acids via pinacol ester formation reduces side reactions .

Q. What spectroscopic methods are used to characterize this compound, and how are spectral assignments validated?

- ¹H/¹³C NMR : Peaks for the isopentyloxy group (δ ~1.0–1.8 ppm for CH₃ and CH₂; δ ~3.5–4.0 ppm for OCH₂) and aromatic protons (δ ~6.8–7.8 ppm) confirm structure. For example, 4-(hydroxymethyl)phenyl boronic acid shows aromatic protons at δ 7.45–7.99 ppm .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 209.08 for C₁₁H₁₇BO₃).

- Validation : Cross-checking with literature data (e.g., J-coupling patterns in NMR) and computational simulations (DFT-based chemical shift predictions) ensures accuracy .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Hazard mitigation : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks (H315/H319) .

- Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent boronic acid dehydration or oxidation .

- Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How does the isopentyloxy substituent influence the reactivity of phenylboronic acid in cross-coupling reactions?

The electron-donating isopentyloxy group (-OCH₂C(CH₃)₂) enhances arylboronic acid stability and reduces protodeboronation during coupling. However, steric hindrance from the branched alkyl chain may slow transmetallation steps in Suzuki reactions. Comparative studies with smaller alkoxy groups (e.g., methoxy) show:

Q. How can contradictory data on catalytic efficiency in boronic acid reactions be systematically addressed?

Contradictions often arise from unoptimized reaction parameters. A stepwise approach includes:

- Variable screening : Use DoE (Design of Experiments) to test catalyst loading (0.5–5 mol%), temperature (60–120°C), and solvent polarity (THF vs. DMF) .

- In situ monitoring : Raman spectroscopy tracks reaction progress and identifies intermediates.

- Reproducibility checks : Validate protocols with control reactions (e.g., 4-methoxyphenylboronic acid as a benchmark) .

Q. What mechanistic insights explain the role of this compound in autotaxin inhibition?

Boronic acids inhibit autotaxin (ATX) via covalent binding to the active-site threonine (Thr209). The isopentyloxy group enhances:

- Hydrophobic interactions : Filling the ATX hydrophobic pocket (e.g., IC₅₀ = 6 nM for optimized analogs) .

- Metabolic stability : Branched alkoxy groups reduce oxidative degradation compared to linear chains.

Validation : X-ray crystallography and kinetic assays (e.g., kinact/Ki ratios) confirm binding modes .

Q. How can stability issues during long-term storage of this compound be mitigated?

- Degradation pathways : Hydrolysis of the boronic acid to phenol or oxidation to boroxines.

- Stabilization strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro